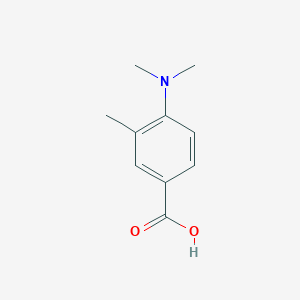

4-(Dimethylamino)-3-methylbenzoic acid

Description

Systematic Nomenclature and Molecular Formula

This compound is systematically named according to IUPAC nomenclature conventions, with the compound bearing the Chemical Abstracts Service (CAS) registry number 103030-89-3. The molecular formula C₁₀H₁₃NO₂ indicates the presence of ten carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 179.22 g/mol. The compound is also referenced by the MDL number MFCD06203502, which serves as an additional unique identifier in chemical databases.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular-Input Line-Entry System (SMILES) notation is represented as O=C(O)C1=CC(C)=C(N(C)C)C=C1, providing a linear textual description of the molecular structure. The International Chemical Identifier (InChI) format presents the compound as 1S/C10H13NO2/c1-7-6-8(10(12)13)4-5-9(7)11(2)3/h4-6H,1-3H3,(H,12,13), offering a standardized method for representing the molecular structure. These notation systems facilitate database searches and computational modeling applications.

The compound exhibits characteristic functional groups including a carboxylic acid moiety (-COOH) at the para position relative to the dimethylamino group, a tertiary amine functionality [N(CH₃)₂], and a methyl substituent ortho to the dimethylamino group. This substitution pattern creates a unique electronic environment that influences the compound's chemical reactivity and physical properties. The presence of both electron-donating groups (dimethylamino and methyl) enhances the electron density of the aromatic ring, potentially affecting the acidity of the carboxylic acid group and the overall reactivity profile.

Stereochemical Configuration and Conformational Analysis

This compound does not contain stereogenic centers, eliminating the possibility of optical isomerism. However, the compound exhibits conformational flexibility, particularly regarding the orientation of the dimethylamino group relative to the aromatic plane. The tertiary amine nitrogen can adopt different conformations due to the pyramidal geometry around the nitrogen atom and the rotation of the N-C bonds connecting the methyl groups to the nitrogen center.

The conformational behavior of the dimethylamino group significantly influences the electronic properties of the aromatic system. When the nitrogen lone pair is oriented to maximize overlap with the aromatic π-system, enhanced resonance stabilization occurs, increasing the electron density of the benzene ring. This orbital overlap can be quantified through computational methods, revealing the extent of conjugation between the amine and aromatic systems.

Rotational barriers around the C-N bond connecting the dimethylamino group to the aromatic ring are typically low, allowing for rapid interconversion between conformations at room temperature. The methyl substituent at the 3-position introduces steric considerations that may influence the preferred conformations of the dimethylamino group. Energy calculations suggest that conformations minimizing steric interactions between the methyl group and the dimethylamino substituent are energetically favored.

The carboxylic acid functionality can exist in different conformational states, with the hydroxyl group capable of rotating around the C-O bond. Intramolecular hydrogen bonding interactions, though limited in this particular structure, may contribute to conformational preferences. The overall molecular geometry adopts a planar or near-planar configuration for the aromatic ring system, with the carboxylic acid group typically maintaining coplanarity to maximize conjugation effects.

Crystallographic Data and Solid-State Packing Arrangements

While specific crystallographic data for this compound was not extensively detailed in the available sources, the compound's solid-state behavior can be inferred from its molecular structure and typical packing patterns of substituted benzoic acids. The presence of the carboxylic acid functional group strongly suggests the formation of hydrogen-bonded dimers in the solid state, a characteristic feature of carboxylic acid-containing compounds.

The crystal packing is likely influenced by several intermolecular interactions, including hydrogen bonding between carboxylic acid groups, π-π stacking interactions between aromatic rings, and van der Waals forces involving the methyl and dimethylamino substituents. The dimethylamino group, being a strong electron donor, may participate in weak electrostatic interactions with electron-deficient regions of neighboring molecules.

Typical carboxylic acid dimers exhibit R₂²(8) hydrogen bonding motifs, where two carboxylic acid groups form a cyclic arrangement through dual O-H···O hydrogen bonds. This motif is expected to be the primary organizational element in the crystal structure of this compound. The presence of the methyl and dimethylamino substituents may introduce additional packing considerations, potentially leading to less dense crystal structures compared to unsubstituted benzoic acid.

The molecular packing efficiency is influenced by the bulky dimethylamino group, which may create void spaces in the crystal lattice. These structural features can affect the physical properties of the solid material, including melting point, solubility characteristics, and mechanical properties. Understanding the solid-state structure is crucial for pharmaceutical applications, where polymorphism and crystal packing can significantly impact bioavailability and stability.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide detailed insights into the electronic structure of this compound, revealing the distribution of electron density and the nature of chemical bonding within the molecule. Density functional theory (DFT) calculations typically employed for such analyses utilize functionals such as B3LYP or M06-2X with basis sets of 6-31G(d,p) or higher to achieve adequate accuracy for organic molecules.

The highest occupied molecular orbital (HOMO) is predominantly localized on the dimethylamino group and the adjacent aromatic carbon atoms, reflecting the strong electron-donating character of the tertiary amine substituent. This orbital distribution indicates that the dimethylamino group serves as the primary electron source for chemical reactions involving electrophilic attack. The lowest unoccupied molecular orbital (LUMO) typically exhibits significant density on the carboxylic acid group and the aromatic ring system, particularly at positions ortho and para to the electron-withdrawing carboxyl functionality.

Natural bond orbital (NBO) analysis reveals the extent of charge transfer from the dimethylamino group to the aromatic system and subsequently to the carboxylic acid group. The nitrogen atom typically carries a partial negative charge due to its lone pair electrons, while the carboxylic acid carbon exhibits partial positive character. This charge distribution pattern influences the reactivity profile of the compound, with nucleophilic attack favored at the carboxyl carbon and electrophilic substitution preferred at positions activated by the dimethylamino group.

Molecular electrostatic potential (MEP) maps provide visualization of the charge distribution across the molecular surface, highlighting regions of electron excess and deficiency. These maps are particularly valuable for predicting intermolecular interactions and understanding the compound's behavior in biological systems. The MEP typically shows negative potential regions around the nitrogen lone pair and carboxyl oxygen atoms, with positive potential regions near the aromatic hydrogen atoms and the carboxyl hydrogen.

Vibrational frequency calculations yield theoretical infrared and Raman spectra, enabling comparison with experimental spectroscopic data for structural confirmation. The characteristic carbonyl stretching frequency of the carboxylic acid group typically appears around 1680-1700 cm⁻¹, while the N-H stretching modes of the dimethylamino group contribute to the fingerprint region of the spectrum. These computational predictions serve as valuable tools for spectroscopic assignment and structural verification.

Properties

IUPAC Name |

4-(dimethylamino)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-6-8(10(12)13)4-5-9(7)11(2)3/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXJWOLTFBRYOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3-methylbenzoic acid can be achieved through several methods. One common method involves the nitration of 3-methylbenzoic acid to form 3-methyl-4-nitrobenzoic acid, followed by reduction to 3-methyl-4-aminobenzoic acid. The final step involves the dimethylation of the amino group using dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The dimethylation step is carefully controlled to prevent over-alkylation and to ensure the selective formation of the dimethylamino group.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group in intermediates can be reduced to an amino group.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of 3-methyl-4-aminobenzoic acid.

Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-(Dimethylamino)-3-methylbenzoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of dyes and pigments.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-methylbenzoic acid involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The substituents on the benzoic acid scaffold significantly alter physicochemical properties. Below is a comparative analysis:

- Electronic Effects: The dimethylamino group is electron-donating, reducing the acidity of the carboxylic acid (pKa ~4.5–5.0) compared to nitro-substituted analogs (pKa ~2.5–3.0) .

- Reactivity: Ethyl 4-(dimethylamino)benzoate, an ester derivative, exhibits higher reactivity in resin polymerization than 2-(dimethylamino)ethyl methacrylate due to superior electron-donating capacity .

Functional Group Modifications

- Ester Derivatives : Methyl or ethyl esters (e.g., Methyl 4-butyramido-3-methylbenzoate) improve lipophilicity, enhancing membrane permeability in drug delivery systems .

- Amide Derivatives: 4-(Aminomethyl)-3-methylbenzoic acid hydrochloride introduces a charged amine, increasing water solubility for intravenous formulations .

Positional Isomerism

- Methoxy vs. Methyl Substitution: 4-Methoxy-3-methylbenzoic acid (CAS 55289-06-0) exhibits lower acidity (pKa ~4.8) than the dimethylamino analog due to weaker electron donation from the methoxy group .

- Ortho vs. Para Effects : 3-Methoxy-4-methylbenzoic acid (CAS 7151-68-0) has a melting point ~150°C, whereas para-substituted isomers often display higher thermal stability .

Biological Activity

4-(Dimethylamino)-3-methylbenzoic acid, also known as DMAB, is an organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- CAS Number : 103030-89-3

The compound features a dimethylamino group attached to a methylbenzoic acid structure, which contributes to its reactivity and biological interactions.

Biological Activities

Research indicates that DMAB exhibits various biological activities, including:

- Antimicrobial Activity : DMAB has shown potential as an antimicrobial agent against several bacterial strains. Its derivatives may possess unique modes of action that could be beneficial in combating antibiotic-resistant bacteria .

- Anti-inflammatory Properties : Studies have demonstrated that DMAB can inhibit inflammatory pathways, particularly through the modulation of prostaglandin E2 (PGE2) synthesis. This suggests its potential use in treating inflammatory conditions .

- Anticancer Potential : Preliminary investigations indicate that DMAB may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further development in cancer therapeutics.

The biological activity of DMAB is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : DMAB and its derivatives may inhibit enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators .

- Cellular Signaling Modulation : The compound may influence signaling pathways related to apoptosis and cell proliferation, particularly in cancer cells.

Research Findings

A summary of key studies exploring the biological activity of DMAB is presented in the following table:

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of DMAB against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a novel antimicrobial agent.

- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of DMAB resulted in a marked decrease in inflammatory markers, supporting its role as an anti-inflammatory agent.

- Cancer Cell Line Study : In vitro assays using human cancer cell lines revealed that DMAB induced apoptosis through the activation of caspases, indicating its potential as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.